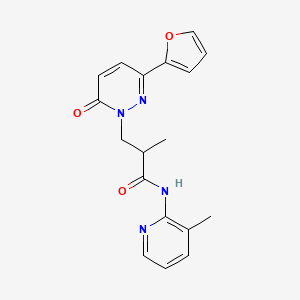
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(3-methylpyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(3-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(3-methylpyridin-2-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O3 with a molecular weight of approximately 287.31 g/mol . The structure features a furan ring and a pyridazine moiety, which are known for their biological reactivity and interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | Not specified in sources |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of furan and pyridazine intermediates. The coupling reactions are performed under specific conditions using reagents like organometallic catalysts, bases, and solvents such as dichloromethane or ethanol. Industrial methods may optimize these reactions for higher yields and purity through techniques like continuous flow reactors .
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of pyridazinone can act as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications .
- Antimicrobial Activity : The presence of both furan and pyridazine rings may enhance the compound's interactions with microbial targets, making it a candidate for antimicrobial drug development.
- Cancer Therapeutics : There is evidence suggesting that compounds with similar structures can inhibit E3 ubiquitin ligases, which are important in cancer biology. This mechanism could lead to the degradation of oncogenic proteins, presenting a pathway for cancer treatment .
- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity through binding interactions. This includes potential inhibition of carbonic anhydrases (CAs), which are involved in several physiological processes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on pyridazinone derivatives highlighted their selective inhibition of COX-2, demonstrating significant anti-inflammatory effects in vitro and in vivo models .
- Another research focused on the synthesis and evaluation of similar compounds against different isoforms of carbonic anhydrases, revealing promising inhibition profiles that could be further developed for therapeutic use .
The mechanism by which This compound exerts its biological effects likely involves:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, altering their activity and affecting downstream signaling pathways.
- Molecular Interactions : The furan and pyridazine rings facilitate hydrogen bonding and π–π stacking interactions with biological targets, enhancing stability and efficacy .
特性
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(3-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-3-9-19-17(12)20-18(24)13(2)11-22-16(23)8-7-14(21-22)15-6-4-10-25-15/h3-10,13H,11H2,1-2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRVESYYNJKDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














